KAT-II Inhibition: 76-Fold Greater Potency of Estradiol Disulfate vs. Estradiol, Estradiol 3-Sulfate, and Estrone Sulfate
In a direct head-to-head enzyme inhibition study using recombinant human KAT-II at pH 7.4 and 37°C, estradiol disulfate exhibited an IC₅₀ of 26.3 ± 1.4 μM (R² = 0.98). Under identical assay conditions, estradiol, estradiol 3-sulfate, and estrone sulfate each showed IC₅₀ values exceeding 2,000 μM (i.e., >2 mM), representing at least a 76-fold selectivity window for estradiol disulfate over these analogs [1]. Molecular modeling attributes this potency gain to the 17-sulfate moiety, which improves inhibition by approximately 10–100-fold relative to estradiol [1].
| Evidence Dimension | KAT-II enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 26.3 ± 1.4 μM |
| Comparator Or Baseline | Estradiol, estradiol 3-sulfate, estrone sulfate: each IC₅₀ > 2,000 μM |
| Quantified Difference | ≥ 76-fold more potent than comparators |
| Conditions | Recombinant human KAT-II, pH 7.4, 37°C; dose-response format |
Why This Matters
Researchers studying the kynurenine pathway or neuroactive steroid modulation require KAT-II inhibition with a potency window that estradiol mono-sulfates and parent estradiol cannot provide, making the disulfate the only viable tool compound in this class.
- [1] Jayawickrama GS, Nematollahi A, Sun G, Gorrell MD, Church WB. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives. Sci Rep. 2017;7:17559. View Source
